molecular formula C14H8F2N4O B11843866 3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile

3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile

Cat. No.: B11843866
M. Wt: 286.24 g/mol
InChI Key: QAXHHKSMPHTSCA-UHFFFAOYSA-N
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Description

3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of amino, difluorophenoxy, and carbonitrile groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of 3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Hydrolysis: Conversion of nitriles or esters to carboxylic acids or amides.

    Hydrogenation: Reduction of nitro groups to amines.

    Esterification: Formation of esters from carboxylic acids and alcohols.

    Bromination: Introduction of bromine atoms to the aromatic ring.

    Diazotization: Conversion of amines to diazonium salts, which can then be used in further reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

    Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using reagents like palladium catalysts.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and halogenating agents (e.g., bromine or chlorine).

Scientific Research Applications

3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenoxy group can enhance its binding affinity and specificity for certain targets, while the indazole core may facilitate interactions with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar compounds to 3-Amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile include other indazole derivatives with different substituents. These compounds may share some chemical properties but differ in their reactivity and biological activity. Examples include:

    3-Amino-5-phenoxy-1H-indazole-6-carbonitrile: Lacks the fluorine atoms, which may affect its reactivity and binding properties.

    3-Amino-5-(2,4-dichlorophenoxy)-1H-indazole-6-carbonitrile: Contains chlorine atoms instead of fluorine, potentially altering its chemical and biological behavior.

The unique combination of amino, difluorophenoxy, and carbonitrile groups in this compound distinguishes it from these similar compounds, offering distinct advantages in certain applications .

Properties

Molecular Formula

C14H8F2N4O

Molecular Weight

286.24 g/mol

IUPAC Name

3-amino-5-(2,4-difluorophenoxy)-1H-indazole-6-carbonitrile

InChI

InChI=1S/C14H8F2N4O/c15-8-1-2-12(10(16)4-8)21-13-5-9-11(3-7(13)6-17)19-20-14(9)18/h1-5H,(H3,18,19,20)

InChI Key

QAXHHKSMPHTSCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=CC3=C(C=C2C#N)NN=C3N

Origin of Product

United States

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